2-(5-bromothiophen-2-yl)-N-(4-methylpiperazin-1-yl)quinoline-4-carboxamide
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Overview
Description
2-(5-bromo-2-thiophenyl)-N-(4-methyl-1-piperazinyl)-4-quinolinecarboxamide is a member of quinolines.
Scientific Research Applications
Antimicrobial and Antimycobacterial Properties
A study by Patel, Kumari, Rajani, and Chikhalia (2012) discusses the synthesis and pharmacological evaluations of novel 2-(4-cyanophenyl amino)-4-(6-bromo-4-quinolinyloxy)-6-piperazinyl (piperidinyl)-1,3,5-triazines, indicating potential antimicrobial and antimycobacterial activities. The compounds were tested against various bacteria and fungi, as well as the Mycobacterium tuberculosis H37Rv strain, showing dual antimicrobial and antimycobacterial properties (Patel et al., 2012).
Enamine Chemistry and Alkylation
Rasmussen, Shabana, and Lawesson (1981) conducted research on enamino-thiones, a related chemical category, by preparing enamino-thiones and reacting them with various alkylating agents. This study contributes to the understanding of the chemical properties and reactions of compounds similar to 2-(5-bromo-2-thiophenyl)-N-(4-methyl-1-piperazinyl)-4-quinolinecarboxamide (Rasmussen et al., 1981).
Potential Antipsychotic Agents
Norman, Navas, Thompson, and Rigdon (1996) explored heterocyclic analogues of 1192U90 as potential antipsychotic agents. They evaluated these analogues, including compounds similar to 2-(5-bromo-2-thiophenyl)-N-(4-methyl-1-piperazinyl)-4-quinolinecarboxamide, for their binding to dopamine and serotonin receptors and in vivo activities. This indicates a potential application in antipsychotic medication (Norman et al., 1996).
Antimicrobial Activity of Amide Derivatives
Patel, Patel, and Chauhan (2007) synthesized and studied the antibacterial activity of various amide derivatives of quinolone, which is structurally related to the compound . This research provides insights into the antimicrobial potential of similar compounds (Patel et al., 2007).
Receptor Imaging Agents
Cappelli et al. (2008) designed potential receptor imaging agents based on Tc-99m for the in vivo visualization of the peripheral benzodiazepine receptor (PBR). This study, involving derivatives of 2-quinolinecarboxamides, suggests potential applications in medical imaging and diagnostics (Cappelli et al., 2008).
Properties
Molecular Formula |
C19H19BrN4OS |
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Molecular Weight |
431.4 g/mol |
IUPAC Name |
2-(5-bromothiophen-2-yl)-N-(4-methylpiperazin-1-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C19H19BrN4OS/c1-23-8-10-24(11-9-23)22-19(25)14-12-16(17-6-7-18(20)26-17)21-15-5-3-2-4-13(14)15/h2-7,12H,8-11H2,1H3,(H,22,25) |
InChI Key |
BFFWUVUPLLRZQV-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)Br |
Canonical SMILES |
CN1CCN(CC1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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